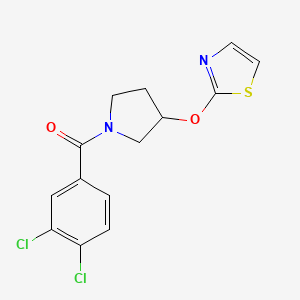
2-((3-fluorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-fluorobenzyl)thio)-6-morpholino-3-phenethylquinazolin-4(3H)-one is a chemical compound that belongs to the family of quinazoline derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Experimental and Theoretical Analysis of Intermolecular Interactions
A study focusing on biologically active 1,2,4-triazole derivatives, including a fluoro derivative, highlighted the synthesis, characterization, and analysis of crystal structures. This work detailed different intermolecular interactions and their energetics, which are crucial for understanding the chemical behavior of related compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Synthesis and Spectroscopic Analysis
Research involving the preparation of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole and its derivatives provided insights into the molecular structures and intermolecular interactions. This study used various analytical techniques to elucidate the compositions and structures of these compounds (Banu et al., 2013).
Antifungal and Antibacterial Synthesis Studies
Studies focused on synthesizing derivatives for potential antifungal and antibacterial applications. For instance, the synthesis of novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives showed significant antifungal activities, offering insights into the potential of such compounds in medical applications (Xu et al., 2007).
Antimicrobial Activity Study
The creation of linezolid-like molecules, including 3-fluoro-4-(morpholin-4-yl)aniline derivatives, and their evaluation for antimicrobial activities emphasized the potential of these compounds in combating infectious diseases (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
Biological Interactions and Applications
Interaction with Human Serum Albumin
A study investigated the binding interactions between fluorine-substituted dihydroquinazoline derivatives and human serum albumin (HSA). This research revealed how these compounds influence HSA's conformation and structure, critical for understanding drug-protein interactions (Wang et al., 2016).
Inhibition of α-Glucosidase and Antioxidant Activities
Research into benzimidazole derivatives containing morpholine rings, including 2-(4-fluorobenzyl)-1H-benzimidazole, demonstrated α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These findings are significant for developing new therapeutic agents (Menteşe, Ülker, & Kahveci, 2015).
Synthesis and Anti-tubercular Activity
A study on the synthesis of 2,4-diaminoquinazoline compounds, including derivatives with a fluorobenzyl group, provided insights into their potential as anti-tubercular agents. The research explored the structure-activity relationships influencing potency against Mycobacterium tuberculosis (Odingo et al., 2014).
Antitumor Activity
The design and synthesis of 2-mercapto-3-phenethylquinazolines, including derivatives of the compound , were evaluated for their antitumor activity. This research could pave the way for developing new cancer therapeutics (Alanazi et al., 2013).
Propiedades
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-6-morpholin-4-yl-3-(2-phenylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2S/c28-22-8-4-7-21(17-22)19-34-27-29-25-10-9-23(30-13-15-33-16-14-30)18-24(25)26(32)31(27)12-11-20-5-2-1-3-6-20/h1-10,17-18H,11-16,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYQDGXRUYEMHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CCC4=CC=CC=C4)SCC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(4-chlorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2952477.png)
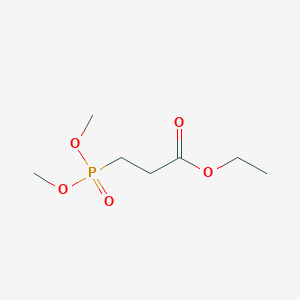
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-butoxybenzamide](/img/structure/B2952482.png)
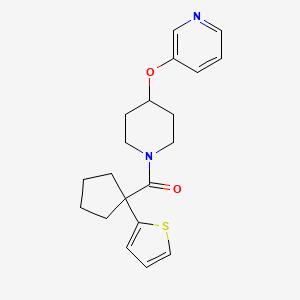
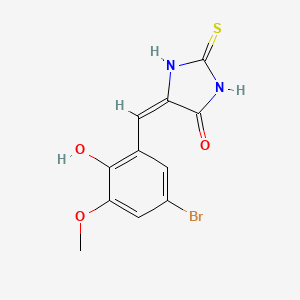
![Ethyl 2-[1-(2,6-dichlorobenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2952488.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2952492.png)
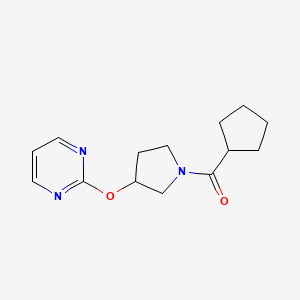
![N-(4-fluorophenyl)-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2952494.png)
![3,4-Dihydroxy-N'-{[4-oxo-6-(propan-2-yl)-4H-chromen-3-yl]methylidene}benzohydrazide](/img/structure/B2952496.png)
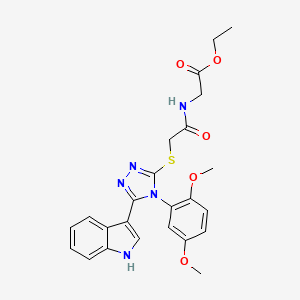
![2-methyl-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2952498.png)
